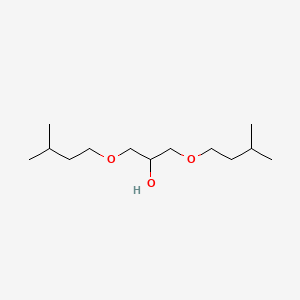

1,3-Diisoamyloxy-2-propanol

Description

Properties

CAS No. |

626-78-8 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1,3-bis(3-methylbutoxy)propan-2-ol |

InChI |

InChI=1S/C13H28O3/c1-11(2)5-7-15-9-13(14)10-16-8-6-12(3)4/h11-14H,5-10H2,1-4H3 |

InChI Key |

ARRCKRNGGJHASO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOCC(COCCC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisoamyloxy-2-propanol can be synthesized through the reaction of 1,3-dihydroxy-2-propanol with isoamyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

1,3-Dihydroxy-2-propanol+2Isoamyl alcoholAcid catalystthis compound+2Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisoamyloxy-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The isoamyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Diisoamyloxy-2-propanol has several applications in scientific research, including:

Chemistry: Used as a solvent or reagent in organic synthesis.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diisoamyloxy-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Comparison with Dipropylene Glycol (1,1'-Oxydipropan-2-ol)

Structural Similarities: Both compounds feature ether linkages and a propanol backbone. Dipropylene glycol (C6H14O3, MW 134.17 g/mol) has two propylene glycol units connected by an ether bond. Key Differences:

- Hydrophobicity: 1,3-Diisoamyloxy-2-propanol’s isoamyl groups likely reduce water solubility compared to dipropylene glycol, which is highly miscible in water .

- Applications: Dipropylene glycol is widely used as a humectant in cosmetics and a plasticizer in polymers due to its low toxicity and high solubility . In contrast, the larger alkyl chains of this compound may favor niche applications in hydrophobic formulations.

- Toxicity: Dipropylene glycol exhibits low acute toxicity (LD50 > 5,000 mg/kg in rats) , whereas the branched structure of this compound may alter metabolic pathways, though specific data is unavailable.

Comparison with Diisopropanolamine (1,1’-Iminodi-2-propanol)

Structural Similarities: Both are di-substituted propanol derivatives. Diisopropanolamine (C6H15NO2, MW 133.19 g/mol) replaces ether linkages with an imino group. Key Differences:

- Functional Groups: The amine group in diisopropanolamine confers basicity and reactivity, enabling use in surfactants and gas treatment . This compound’s ether groups lack this reactivity, limiting its utility in pH-sensitive applications.

Comparison with Amino-Propanol Derivatives (e.g., D-2-Amino-3-phenyl-1-propanol)

Structural Similarities: Amino-propanols share a propanol backbone but feature amino and phenyl substituents (e.g., C9H13NO, MW 151.20 g/mol) . Key Differences:

- Solubility and Handling: Amino-propanols exhibit lower solubility in nonpolar solvents and require stringent storage (e.g., UN No. 3259 for D-2-Amino-3-phenyl-1-propanol) due to reactivity . This compound’s ether groups likely enhance stability and reduce handling risks.

- Applications: Amino-propanols are intermediates in pharmaceutical synthesis (e.g., chiral building blocks) , whereas this compound’s applications may align more with industrial solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.